2-(3-((2-((4-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a sulfonamide structure, which is often associated with various pharmacological activities. Its unique molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents.
The compound can be synthesized through various chemical methods, primarily involving the reaction of indole derivatives with sulfonyl chlorides and amides. The synthesis typically requires precise control of reaction conditions to achieve high yields and purity.
This compound falls under the category of sulfonamide derivatives, characterized by the presence of a sulfonyl functional group attached to an indole ring. It is also classified as an acetamide due to the presence of the N,N-diethylacetamide moiety.
The synthesis of 2-(3-((2-((4-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide generally involves several key steps:
Industrial production may employ advanced techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure of intermediates and final products.
The molecular formula for 2-(3-((2-((4-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is C21H23ClN2O3S. The compound features:
Property | Value |
---|---|
Molecular Weight | 418.9 g/mol |
IUPAC Name | 2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide |
InChI | InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13... |
InChI Key | SFVAMVYLHYGWAW-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl |
The compound can undergo several types of chemical reactions:
Typical reagents include:
The mechanism of action for 2-(3-((2-((4-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with biological targets:
The compound exhibits characteristics typical of organic molecules, including:
Key chemical properties include:
The compound has several important applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: